molecular formula C5H5NO4S2 B1274222 3-Sulfamoylthiophene-2-carboxylic acid CAS No. 59337-97-2

3-Sulfamoylthiophene-2-carboxylic acid

Cat. No. B1274222
CAS RN: 59337-97-2
M. Wt: 207.2 g/mol
InChI Key: NRAVSUNXRBRPRE-UHFFFAOYSA-N
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Description

3-Sulfamoylthiophene-2-carboxylic acid is a compound that belongs to the class of organic sulfur compounds known as thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom and a five-membered ring structure. The presence of the sulfamoyl and carboxylic acid functional groups in 3-sulfamoylthiophene-2-carboxylic acid suggests that this compound may exhibit interesting chemical and biological properties, such as anti-inflammatory activity as indicated by the synthesis and evaluation of related sulfamoylheterocarboxylic derivatives .

Synthesis Analysis

The synthesis of related sulfamoylthiophene derivatives has been reported, where a series of new sulfamoylthiophene and sulfamoylpyrazole carboxylic acid derivatives were synthesized . These compounds were found to have significant nonsteroidal anti-inflammatory activities in several models of inflammation. Although the exact synthesis of 3-sulfamoylthiophene-2-carboxylic acid is not detailed in the provided papers, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

While the molecular structure of 3-sulfamoylthiophene-2-carboxylic acid is not directly analyzed in the provided papers, the structure characterization of sulfuric acid-doped poly(3-octylthiophene) provides insights into the behavior of thiophene derivatives when interacting with sulfuric acid . The study found that the positive charge formed on the main chain distributes only on the conjugated C-C bond and does not distribute on the S atoms. This information could be relevant when considering the electronic structure and reactivity of 3-sulfamoylthiophene-2-carboxylic acid.

Chemical Reactions Analysis

The chemical reactivity of thiophene derivatives can be inferred from the synthesis of related compounds. For instance, the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates involved the reaction of 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate . Additionally, the one-pot synthesis of 2,5-dihydrothiophene-1,1-dioxide-3-carboxylic acid demonstrates the reactivity of thiophene derivatives in Diels-Alder reactions, which could be relevant for the functionalization of 3-sulfamoylthiophene-2-carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-sulfamoylthiophene-2-carboxylic acid can be partially deduced from studies on similar thiophene derivatives. For example, the physicochemical properties, solubility, and chemical stability of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates were investigated, providing a basis for understanding the behavior of sulfamoylthiophene carboxylates in various conditions . The acidic and non-acidic products from the photo-oxidation of dibenzothiophene also offer insights into the environmental stability and degradation products of thiophene derivatives when exposed to sunlight and seawater .

Scientific Research Applications

Synthesis and Chemical Reactions

  • One-Pot Synthesis and Diels-Alder Reactivity : A study demonstrated the one-pot preparation of a derivative of 3-sulfamoylthiophene-2-carboxylic acid, showcasing its high conversion rates and its utility in Diels-Alder reactions with various dienophiles (Andrade et al., 2003).
  • Gewald Synthesis of 2-Aminothiophenes : The compound was used in the Gewald reaction, which synthesizes 2-aminothiophenes, an important class in medicinal chemistry, showing versatile applications and high yields (Tormyshev et al., 2006).
  • Synthesis of Biological-Based Nano Organo Solid Acids : In research on novel nano organocatalysts, derivatives of 3-sulfamoylthiophene-2-carboxylic acid have been synthesized and characterized for their potential industrial applications (Zolfigol et al., 2015).

Pharmaceutical and Biomedical Applications

  • Antimicrobial Activity : A study on the synthesis of novel 2-aminothiophene derivatives, including 3-sulfamoylthiophene-2-carboxylic acid, highlighted their significant antimicrobial properties, offering potential for new drug development (Prasad et al., 2017).
  • Polythiophene Derivatives for Biomedical Applications : Research on poly(2-thiophen-3-yl-malonic acid), a derivative of thiophene carboxylic acid, indicated its utility in biomedical applications, such as selective membranes for electrodialysis or ion-selective membranes (Bertran et al., 2010).

Environmental and Material Science Applications

  • Photoredox Pairs for Free-Radical Polymerization : The study of sulfur-containing carboxylic acids, including derivatives of thiophene carboxylic acid, showcased their potential as electron donors in photoinitiated free-radical polymerizations, relevant for material science applications (Wrzyszczyński et al., 2000).
  • Conductive Polymer Precursors in Solar Cell Performance : A research focusing on various conductive polymer precursors derived from thiophene carboxylic acid revealed their application in improving solar cell performance, particularly in charge-transfer processes (Yoon et al., 2011).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with eyes, skin, or clothing .

properties

IUPAC Name

3-sulfamoylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4S2/c6-12(9,10)3-1-2-11-4(3)5(7)8/h1-2H,(H,7,8)(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAVSUNXRBRPRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208085
Record name 2-Thiophenecarboxylic acid, 3-(aminosulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Sulfamoylthiophene-2-carboxylic acid

CAS RN

59337-97-2
Record name 2-Thiophenecarboxylic acid, 3-(aminosulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059337972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiophenecarboxylic acid, 3-(aminosulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-sulfamoylthiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
G Philippe, D Vega, J Bastide - FEMS Microbiology Ecology, 2001 - academic.oup.com
… )thiophene-2-carboxylate (5), 3-(N,N-diethylsulfamoyl)thiophene-2-carboxylic acid (5a), methyl 3-sulfamoylthiophene-2-carboxylate (6), 3-sulfamoylthiophene-2-carboxylic acid (6a), …
Number of citations: 19 academic.oup.com
JP Cambon, J Bastide - Journal of Agricultural and Food …, 1996 - ACS Publications
… Methyl 3-sulfamoylthiophene-2-carboxylate (3) and 3-sulfamoylthiophene-2-carboxylic acid (6) were prepared according to the method of Bastide et al. (1994). …
Number of citations: 76 pubs.acs.org
N Riaz, DACS Fen, MS Khan, S Naz, R Sarwar… - Catalysts, 2021 - mdpi.com
In the current research study, iron-zinc co-doped TiO 2 was reported as an energy efficient material for the degradation of DIPA and inactivation of E. coli and S. aureus under visible …
Number of citations: 9 www.mdpi.com
JP Cambon, J Bastide, D Vega - Journal of Agricultural and Food …, 1998 - ACS Publications
… -6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-2 thiophenecarboxylic acid] (2), methyl 3-sulfamoylthiophene-2-carboxylate (3), 3-sulfamoylthiophene-2-carboxylic acid (4), 3…
Number of citations: 38 pubs.acs.org
European Food Safety Authority - EFSA Journal, 2012 - Wiley Online Library
… 11 3-({[N-(6-methoxy-4-methyl-1,3,5-triazin-2-yl)carbamoyl]amino}sulfuonyl)thiophene-2-carboxylic acid: See Appendix E 12 3-sulfamoylthiophene-2-carboxylic acid: See Appendix E …
Number of citations: 0 efsa.onlinelibrary.wiley.com
G Roman - Archiv der Pharmazie, 2022 - Wiley Online Library
… In addition, a series of 3-sulfamoylthiophene-2-carboxylic acid 166 (Figure 17) were tested as AmpC β-lactamase inhibitors and they were able to lower the MIC of third-generation …
Number of citations: 12 onlinelibrary.wiley.com

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